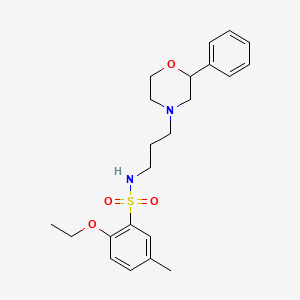

![molecular formula C9H8N6 B2879352 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine CAS No. 87633-57-6](/img/structure/B2879352.png)

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine

Descripción general

Descripción

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine is a heterocyclic compound that combines the structural features of benzimidazole and triazole. These two moieties are known for their significant pharmacological and biological activities. Benzimidazole is a well-known pharmacophore with applications in antimicrobial, anticancer, antiviral, and antiparasitic treatments . Triazoles, particularly 1,2,4-triazoles, are recognized for their stability and diverse biological activities .

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been studied for various purposes, such as generating d and f metal coordination complexes .

Mode of Action

It’s known that this class of compounds can undergo nucleophilic attack on isocyanates and copper promoted intramolecular n–n oxidative coupling .

Biochemical Pathways

Compounds with a 1,2,4-triazole core have been shown to exhibit significant antibacterial activity , suggesting they may interact with biochemical pathways relevant to bacterial growth and survival.

Result of Action

Compounds with a 1,2,4-triazole core have been shown to exhibit significant antibacterial activity , suggesting they may have a bacteriostatic or bactericidal effect.

Análisis Bioquímico

Biochemical Properties

These features make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Cellular Effects

Some 1,2,3-triazole derivatives have shown potent inhibitory activities against cancer cell lines . For instance, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Mechanism

It is known that 1,2,3-triazoles can interact with various biomolecules through hydrogen bonding . This could potentially influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

1,2,3-triazoles are generally known for their high chemical stability , which suggests that they may have good stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Some 1,2,3-triazole derivatives have shown potent inhibitory activities against cancer cell lines at certain dosages .

Metabolic Pathways

1,2,3-triazoles are known to interact with various enzymes and cofactors , which suggests that they may be involved in various metabolic pathways.

Transport and Distribution

The strong dipole moment of 1,2,3-triazoles suggests that they may interact with various transporters or binding proteins.

Subcellular Localization

The hydrogen bonding ability of 1,2,3-triazoles suggests that they may be directed to specific compartments or organelles through interactions with various biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents include hydrazine, aldehydes, ketones, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts such as acids or bases .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

Similar Compounds

1H-Benzoimidazole: Known for its antimicrobial and anticancer activities.

1,2,3-Triazole: Exhibits similar stability and biological activities but differs in nitrogen arrangement.

1,2,4-Triazole: Shares many properties with 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine but may have different pharmacokinetics and dynamics.

Uniqueness

This compound is unique due to its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications. Its dual pharmacophore nature allows it to interact with multiple targets, making it a versatile compound in drug discovery and development .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-8-11-5-12-15(8)9-13-6-3-1-2-4-7(6)14-9/h1-5H,(H,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGAIPSUNFKDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C(=NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2879273.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2879276.png)

![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE](/img/structure/B2879278.png)

![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)

![5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2879284.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2879286.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)

![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)